Isoniazid pyruvate
Vue d'ensemble
Description
L’acide pyruvique isoniazide est un composé qui combine l’acide pyruvique et l’isoniazide
Voies de Synthèse et Conditions de Réaction :
Acide Pyruvique : L’acide pyruvique peut être synthétisé par distillation de l’acide tartrique en présence d’un agent déshydratant tel que le bisulfate de potassium.
Méthodes de Production Industrielle :
Acide Pyruvique : La production industrielle de l’acide pyruvique implique souvent des procédés biotechnologiques tels que la production fermentative utilisant des micro-organismes.
Types de Réactions :
Oxydation : L’acide pyruvique peut subir une oxydation pour former l’acétyl-CoA, qui entre dans le cycle de l’acide citrique.
Réduction : L’acide pyruvique peut être réduit en acide lactique en conditions anaérobies.
Substitution : L’isoniazide peut subir des réactions de substitution, en particulier dans la formation de dérivés pour des applications en chimie médicinale.
Réactifs et Conditions Courants :
Oxydation : Permanganate de potassium ou eau de Javel pour l’acide pyruvique.
Réduction : Réduction enzymatique de l’acide pyruvique en acide lactique.
Substitution : Hydrazine pour la synthèse de dérivés de l’isoniazide.
Principaux Produits Formés :
Oxydation de l’Acide Pyruvique : Acétyl-CoA.
Réduction de l’Acide Pyruvique : Acide lactique.
Substitution de l’Isoniazide : Divers dérivés de l’isoniazide avec des applications médicinales potentielles.
Chimie :
- L’acide pyruvique est utilisé comme catalyseur en synthèse organique, comme la synthèse des bis(indolyl)méthanes .
Biologie :
Médecine :
- L’isoniazide est un antibiotique essentiel pour le traitement de la tuberculose .
- Les dérivés de l’isoniazide sont étudiés pour leurs activités anti-inflammatoires et d’inhibition de l’uréase .
Industrie :
- L’acide pyruvique est utilisé dans la production de produits pharmaceutiques, de conservateurs alimentaires et de stabilisants .
Acide Pyruvique :
- L’acide pyruvique est converti en acétyl-CoA, qui entre dans le cycle de l’acide citrique pour produire de l’énergie .
Isoniazide :
- L’isoniazide inhibe la synthèse des acides mycoliques, composants essentiels de la paroi cellulaire bactérienne, en ciblant l’enzyme réductase de l’énoyl-acyl-porteuse de protéines . Cette inhibition perturbe la synthèse de la paroi cellulaire, ce qui conduit à l’effet bactéricide contre Mycobacterium tuberculosis .
Composés Similaires :
Acide Pyruvique : Les composés similaires comprennent l’acide acétique, l’acide glyoxylique et l’acide oxalique.
Unicité :
Applications De Recherche Scientifique
Analytical Methodologies for Antitubercular Drugs
Research has developed methods for the determination of antitubercular drugs, including isoniazid, in pharmaceutical products using techniques like micellar electrokinetic capillary chromatography (MEKC) (Acedo-Valenzuela et al., 2002). This highlights isoniazid's importance in pharmaceutical analysis and quality control.
Chemometric Methods in Pharmaceutical Analysis
Isoniazid's combination with pyridoxine hydrochloride in tuberculosis treatment has been analyzed using chemometric methods, indicating the drug's role in reducing pyridoxine deficiency side effects (Dinç et al., 2010). This research underscores isoniazid's significance in formulating effective tuberculosis treatments.
Pharmacometabonomics and Toxicological Response
The pharmacometabonomic approach has been used to investigate inter-animal variation in response to isoniazid, identifying metabolites that could predict adverse CNS effects (Cunningham et al., 2012). This demonstrates the potential of pharmacometabonomics in understanding and predicting drug responses.
Electrochemical Estimation in Clinical Applications
Electrochemical methods have been developed for the estimation of isoniazid in various matrices, including biological fluids, highlighting its analytical importance in clinical settings (Ghoneim et al., 2003).
Inhibitors of Mycobacterial Proteins
Research on inhibitors of the mycobacterial protein InhA, for which isoniazid is a key inhibitor, has led to the discovery of new classes of compounds effective against multidrug-resistant Mycobacterium tuberculosis (Manjunatha et al., 2015). This points to the drug's role in developing novel antitubercular therapies.
Cocrystals for Drug Development
Studies on cocrystals of isoniazid with polyphenols have explored the potential for developing new pharmaceutical formulations through mechanochemical synthesis (González-González et al., 2020). This research avenue could enhance the drug's efficacy and stability.
Metabolic Imaging in Cancer Research
Hyperpolarized [1-13C]pyruvate, a metabolic imaging agent, has been used to visualize prostate tumors in patients, demonstrating altered metabolism in cancer cells compared to healthy cells (Nelson et al., 2013). This suggests a potential application for isoniazid pyruvate derivatives in metabolic imaging and cancer research.
Mécanisme D'action
Target of Action
Isoniazid pyruvate, also known as 2-(pyridine-4-carbonylhydrazinylidene)propanoic acid, is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction with its targets results in the inhibition of mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect .
Biochemical Pathways
The primary biochemical pathway affected by isoniazid is the synthesis of mycolic acid, a key component of the mycobacterial cell wall . By inhibiting this pathway, isoniazid disrupts cell wall construction, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of isoniazid involve absorption, distribution, metabolism, and excretion (ADME). Isoniazid is well absorbed from the gastrointestinal tract and is distributed throughout body tissues and fluids . It is metabolized in the liver, primarily by acetylation, a process that is genetically determined . The rate of acetylation significantly influences the plasma concentration of the drug, with slow acetylators demonstrating higher plasma concentrations . The majority of isoniazid and its metabolites are excreted in the urine .
Result of Action
The primary result of isoniazid’s action is the death of mycobacteria, specifically M. tuberculosis, M. bovis, and M. kansasii . This is achieved through the inhibition of mycolic acid synthesis, which disrupts the construction of the bacterial cell wall and leads to bacterial death .
Action Environment
The action of isoniazid can be influenced by various environmental factors. For instance, the efficacy of isoniazid can be affected by the presence of resistance-conferring mutations in the bacterial population. Additionally, the stability and action of isoniazid can be influenced by the pH of the environment, with acidic conditions favoring the protonation and potential inactivation of the drug .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Isoniazid pyruvate interacts with various enzymes, proteins, and other biomolecules. It is a prodrug that must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of the mycobacterial cell wall . This compound must be activated by KatG, a bacterial catalase-peroxidase enzyme in Mycobacterium tuberculosis. KatG catalyzes the formation of the isonicotinic acyl radical, which spontaneously couples with NADH to form the nicotinoyl-NAD adduct .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound is associated with pyridoxine (vitamin B6) deficiency because of its similar structure . This compound is also associated with increased excretion of pyridoxine. Pyridoxal phosphate (a derivative of pyridoxine) is required for δ-aminolevulinic acid synthase, the enzyme responsible for the rate-limiting step in heme synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that treatment with this compound can induce hepatotoxicity, as judged by elevated serum glutamate pyruvate aminotransferase (SGPT), glutamate oxaloacetate aminotransferase (SGOT), bilirubin (Bil), and alkaline phosphatase (ALP) compared with their baseline .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that doses of this compound of 10 mg/kg or higher resulted in early bactericidal activity (EBA) similar to that of 5 mg/kg against fully susceptible strains .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver by acetylation and hydroxylation . The metabolites hydrazine and acetylhydrazine are believed to be responsible for isoniazid-induced liver toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is metabolized in humans by the N-acetylation pathway, controlled by the highly polymorphic NAT2 locus .
Subcellular Localization
Given its role in inhibiting the formation of the mycobacterial cell wall and its interactions with various enzymes and proteins, it is likely that this compound is localized in areas of the cell where these processes occur .
Comparaison Avec Des Composés Similaires
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for Isoniazid pyruvate involves the reaction between isoniazid and pyruvic acid in the presence of a catalyst.", "Starting Materials": [ "Isoniazid", "Pyruvic acid", "Catalyst (e.g. sodium acetate)" ], "Reaction": [ "Add pyruvic acid to a solution of isoniazid in water", "Add a catalyst to the solution", "Heat the solution to reflux for several hours", "Allow the solution to cool and filter the precipitate", "Wash the precipitate with water and dry it under vacuum", "The resulting compound is Isoniazid pyruvate" ] } | |
Numéro CAS |
1081-50-1 |
Formule moléculaire |
C9H9N3O3 |
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6- |
Clé InChI |
ZGGPNDKKJIWQJU-WDZFZDKYSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=CC=NC=C1)/C(=O)O |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |
SMILES canonique |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |
Apparence |
Solid powder |
1081-50-1 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Isoniazid pyruvate; BRN 0185611; NSC 97221; NSC-97221; NSC97221; L 1011; Isonicotinoylhydrazonopyruvic acid; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.